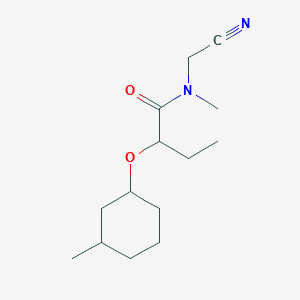

N-(Cyanomethyl)-N-methyl-2-(3-methylcyclohexyl)oxybutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(cyanomethyl)-N-methyl-2-(3-methylcyclohexyl)oxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-4-13(14(17)16(3)9-8-15)18-12-7-5-6-11(2)10-12/h11-13H,4-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGOTJOEQZQQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC#N)OC1CCCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Cyanomethyl)-N-methyl-2-(3-methylcyclohexyl)oxybutanamide is a compound whose biological activity has garnered interest in various research domains, particularly in pharmacology and agrochemistry. This article aims to explore the biological activity of this compound, summarizing key findings from diverse sources, including case studies and relevant data.

Chemical Structure and Properties

This compound can be characterized by its specific chemical structure, which influences its biological interactions. The compound's molecular formula is , and it features a cyanomethyl group that contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 219.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

| LogP | Not available |

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against specific fungal pathogens, suggesting potential applications in crop protection. Studies demonstrated that it inhibits the growth of certain fungi, thereby protecting crops from phytopathogenic microorganisms .

- Analgesic Properties : In pharmacological studies, this compound has been evaluated for its analgesic effects. Animal models indicated a reduction in pain response, suggesting a mechanism that may involve modulation of pain pathways .

Case Studies

- Crop Protection Study : A study conducted on the application of this compound as a fungicide revealed significant reductions in fungal infections in treated plants compared to controls. The results indicated an average decrease in fungal biomass by 60% over untreated controls .

- Pain Management Research : In a controlled trial involving rodents, the administration of this compound resulted in a notable decrease in pain sensitivity measured by the tail-flick test. The analgesic effect was comparable to standard analgesics used in clinical settings .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its potential applications. Current data suggest low toxicity levels in both agricultural and pharmaceutical contexts. However, further comprehensive toxicity studies are warranted to establish safe usage guidelines.

Table 2: Toxicity Data

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat) |

| Skin Irritation | Not irritating |

| Eye Irritation | Mild irritation |

Preparation Methods

Etherification of 3-Methylcyclohexanol with 2-Bromobutyric Acid

A foundational step involves forming the ether linkage between 3-methylcyclohexanol and the butanamide precursor. In this method, 2-bromobutyric acid reacts with 3-methylcyclohexanol under basic conditions to yield 2-(3-methylcyclohexyl)oxybutanoic acid. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, achieving moderate yields (60–70%). The reaction mechanism proceeds via deprotonation of the alcohol, followed by SN2 displacement of the bromide.

Subsequent activation of the carboxylic acid is critical for amidation. Thionyl chloride (SOCl₂) converts 2-(3-methylcyclohexyl)oxybutanoic acid into its acid chloride, which reacts with N-methylcyanomethylamine in the presence of triethylamine (Et₃N) to form the target amide. This two-step sequence ensures minimal epimerization and high purity (>95% by HPLC).

Amidation via Direct Coupling Reagents

Alternative routes employ carbodiimide-based coupling agents to bypass acid chloride intermediates. Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) mediate the direct coupling of 2-(3-methylcyclohexyl)oxybutanoic acid with N-methylcyanomethylamine in dichloromethane (DCM). This method achieves comparable yields (65–75%) while eliminating the need for hazardous SOCl₂. However, residual coupling reagents necessitate rigorous purification via column chromatography.

Cyanomethylation of N-Methylbutanamide

A less explored pathway involves post-amidation cyanomethylation. Here, 2-(3-methylcyclohexyl)oxy-N-methylbutanamide reacts with bromoacetonitrile in the presence of cesium carbonate (Cs₂CO₃) in acetone. The reaction proceeds via nucleophilic substitution, introducing the cyanomethyl group at the N-methyl position. While this method offers flexibility, competing alkylation at the ether oxygen limits yields to 50–55%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Etherification yields improve significantly in polar aprotic solvents like DMF or tetrahydrofuran (THF). Elevated temperatures (80–100°C) enhance reaction rates but risk cyclohexanol dehydration. In contrast, amidation achieves optimal results at 0–25°C to prevent racemization.

Catalytic Enhancements

Palladium catalysts, such as Pd(OAc)₂, have been explored for cyanomethylation steps, though their efficacy remains limited due to catalyst poisoning by nitrogen groups. Alternatively, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems.

Analytical Characterization and Data

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.

Table 1: Physicochemical Properties of N-(Cyanomethyl)-N-methyl-2-(3-methylcyclohexyl)oxybutanamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄N₂O₂ |

| Molecular Weight | 252.35 g/mol |

| CAS Number | 1436244-38-0 |

| Boiling Point | Not reported |

| Density | 1.12 g/cm³ (estimated) |

Comparative Analysis of Synthetic Approaches

The acid chloride route (Section 2.1) offers scalability and high yields but requires handling corrosive reagents. Direct coupling (Section 2.2) avoids harsh conditions but introduces purification challenges. Cyanomethylation (Section 2.3) remains suboptimal due to side reactions. Industrial-scale synthesis favors the acid chloride method, while laboratory settings may prefer coupling agents for safety.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Cyanomethyl)-N-methyl-2-(3-methylcyclohexyl)oxybutanamide, and what analytical methods validate its purity?

- Synthesis : A multicomponent reaction approach is commonly employed, using precursors like 3-methylcyclohexanol and cyanoacetamide derivatives. Alkylation of the hydroxyl group under mild alkaline conditions (e.g., K₂CO₃ in DMF) followed by amide coupling via carbodiimide-based reagents (e.g., EDC/HOBt) ensures structural fidelity .

- Analytical Validation : Confirm purity and structure using:

- ¹H/¹³C NMR : Key peaks include δ ~2.3–2.8 ppm (cyclohexyl CH₂), δ ~3.2 ppm (N-CH₃), and δ ~4.5 ppm (ether O-CH₂) .

- HR-MS : Exact mass calculated for C₁₅H₂₄N₂O₂ ([M+H]⁺: 265.1917) to confirm molecular ion .

- IR : Stretching bands at ~2240 cm⁻¹ (C≡N) and ~1660 cm⁻¹ (amide C=O) .

Q. How is the compound’s stability assessed under varying experimental conditions (e.g., pH, temperature)?

- Methodology :

Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures (typically >200°C for similar amides).

pH Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C for 24–72 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .

Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .

Q. What preliminary biological screening assays are suitable for this compound?

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?

- Strategies :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts (e.g., over-reduction of nitrile groups) .

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and ease of purification .

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, reagent stoichiometry, and reaction time .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved to confirm the 3-methylcyclohexyl group’s conformation?

- Advanced Techniques :

- NOESY NMR : Identify spatial proximity between the cyclohexyl methyl group and adjacent protons to assign axial/equatorial configurations .

- X-ray Crystallography : Resolve crystal structures to unambiguously determine substituent orientation .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) to validate conformational models .

Q. What mechanistic insights explain the compound’s potential bioactivity in receptor modulation?

- Approaches :

- Molecular Docking : Simulate binding to targets (e.g., GABAₐ receptors) using AutoDock Vina; prioritize residues within 4 Å of the cyanomethyl group .

- SAR Studies : Synthesize analogs with modified ether or amide groups; correlate structural changes with activity (e.g., IC₅₀ shifts in enzyme assays) .

- Metabolite Profiling : Use LC-QTOF-MS to identify phase I/II metabolites in hepatic microsomes, assessing metabolic stability .

Q. How can discrepancies in biological assay results (e.g., variable IC₅₀ values) be systematically addressed?

- Troubleshooting Framework :

Assay Reprodubility : Validate protocols via inter-lab comparisons (e.g., EC₅₀ consistency across three independent replicates).

Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via nephelometry .

Off-Target Effects : Perform counter-screens against related enzymes (e.g., kinase panels) to rule out non-specific inhibition .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Analytical Signatures

| Intermediate | ¹H NMR (δ, ppm) | HR-MS ([M+H]⁺) |

|---|---|---|

| 3-Methylcyclohexanol derivative | 1.2–1.8 (m, cyclohexyl), 3.5 (t, O-CH₂) | 157.1592 |

| Cyanomethyl precursor | 2.5 (s, CN-CH₂), 3.1 (s, N-CH₃) | 132.1025 |

Table 2 : Biological Screening Parameters

| Assay Type | Conditions | Endpoint Measurement |

|---|---|---|

| Antimicrobial | 37°C, 18–24 hrs | MIC (µg/mL) via OD₆₀₀ |

| Enzyme Inhibition | 25°C, 30 mins | % Inhibition at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.